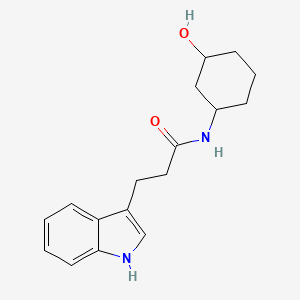
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide, commonly known as CP 55,940, is a synthetic cannabinoid that is used in scientific research. It was first synthesized in 1988 by Pfizer scientists and has since been used to study the endocannabinoid system and its effects on the body.
Mecanismo De Acción
CP 55,940 works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. By binding to these receptors, CP 55,940 can modulate the activity of the endocannabinoid system and affect these processes.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It has also been shown to have anti-inflammatory properties, which could make it useful in treating conditions such as arthritis. Additionally, CP 55,940 has been shown to affect appetite and food intake, as well as mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP 55,940 in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, because it is a synthetic compound, its purity and potency can be controlled. However, one limitation is that it is a potent compound and must be handled with care to avoid exposure and potential harm.
Direcciones Futuras
There are many potential future directions for research involving CP 55,940. One area of interest is its potential use in treating pain and inflammation. Another area of interest is its potential use in treating anxiety and mood disorders. Additionally, further research could help to elucidate the exact mechanisms by which CP 55,940 affects the endocannabinoid system and its downstream effects on physiological processes.
Métodos De Síntesis
The synthesis of CP 55,940 involves the reaction of cyclohexanone with 3-(1H-indol-3-yl)propanoic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of CP 55,940.
Aplicaciones Científicas De Investigación
CP 55,940 is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to both the CB1 and CB2 receptors, which are found throughout the body and play a role in various physiological processes.
Propiedades
IUPAC Name |
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-14-5-3-4-13(10-14)19-17(21)9-8-12-11-18-16-7-2-1-6-15(12)16/h1-2,6-7,11,13-14,18,20H,3-5,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAVQOHYXBFZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

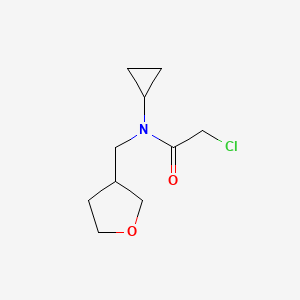
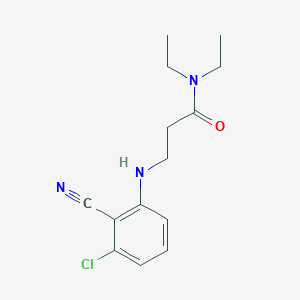
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
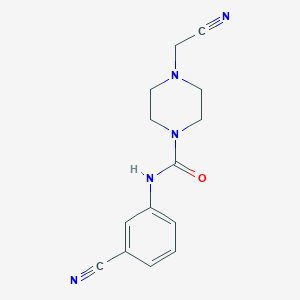
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
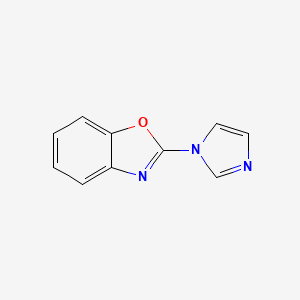

![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)